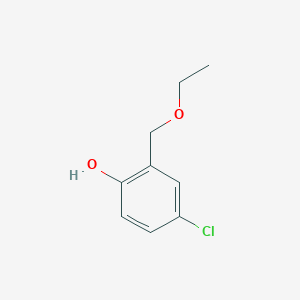
1,2,3-Tri-tert-butyltriphosphane--diphenyl-lambda~2~-germane (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) is a complex organophosphorus compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound is characterized by the presence of three tert-butyl groups attached to a triphosphane core, along with a diphenyl-lambda~2~-germane moiety. The combination of these functional groups imparts distinct reactivity and stability to the compound, making it a valuable subject of study in both academic and industrial settings.
準備方法
The synthesis of 1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of tert-butylphosphine with a suitable germane precursor under controlled conditions. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and consistent quality.
化学反応の分析
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of oxidized phosphorus and germanium species.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus and germanium compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic reagents.
Coupling Reactions: The compound can be used as a ligand in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
科学的研究の応用
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric hydrogenations and cross-coupling reactions, due to its ability to stabilize transition metal complexes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus and germanium metabolism.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and electronic components, due to its stability and reactivity.
作用機序
The mechanism of action of 1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) involves its interaction with molecular targets through its phosphorus and germanium centers. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with transition metals also plays a crucial role in its catalytic activity, facilitating the formation and breaking of chemical bonds in various reactions.
類似化合物との比較
1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) can be compared with other similar compounds, such as:
Tri-tert-butylphosphine: This compound shares the tert-butylphosphine moiety but lacks the germanium component, making it less versatile in certain applications.
Diphenylgermane: This compound contains the diphenyl-lambda~2~-germane moiety but lacks the triphosphane core, resulting in different reactivity and stability.
Triphenylphosphine: This compound has a similar phosphorus core but with phenyl groups instead of tert-butyl groups, leading to different steric and electronic properties.
The uniqueness of 1,2,3-Tri-tert-butyltriphosphane–diphenyl-lambda~2~-germane (1/1) lies in its combination of phosphorus and germanium centers, along with the bulky tert-butyl groups, which impart distinct reactivity and stability compared to other similar compounds.
特性
CAS番号 |
88721-44-2 |
|---|---|
分子式 |
C24H39GeP3 |
分子量 |
493.1 g/mol |
InChI |
InChI=1S/C12H10Ge.C12H29P3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)13-15(12(7,8)9)14-11(4,5)6/h1-10H;13-14H,1-9H3 |
InChIキー |
ZFFJZISQPBPYFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)PP(C(C)(C)C)PC(C)(C)C.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)

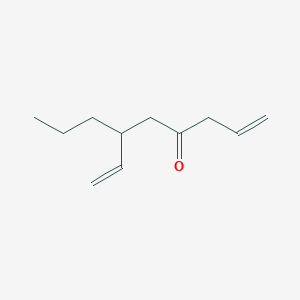
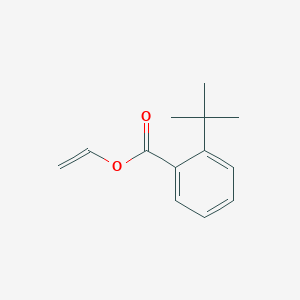
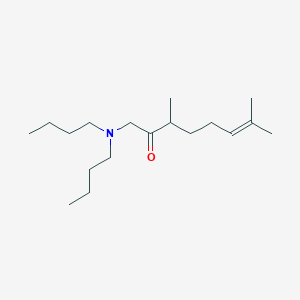
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
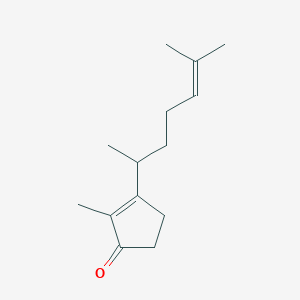
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
-lambda~5~-phosphane](/img/structure/B14396097.png)
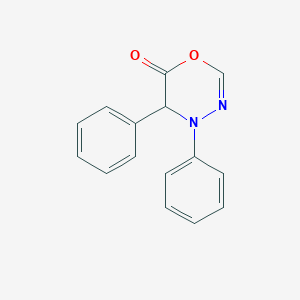
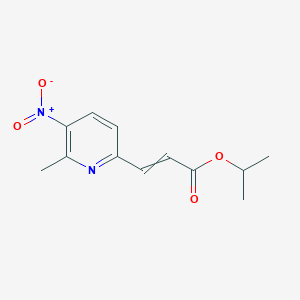
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
